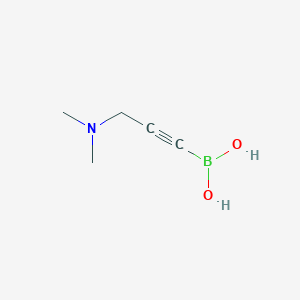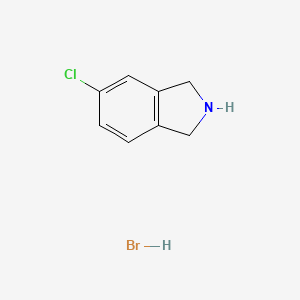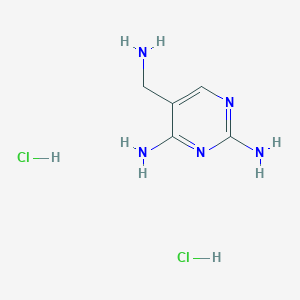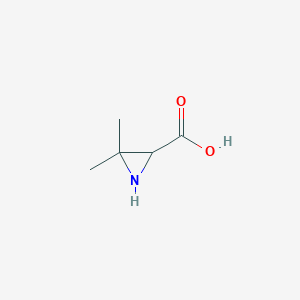
3,3-Dimethylaziridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylaziridine-2-carboxylic acid is a non-proteinogenic amino acid and an aziridine. It is a naturally occurring compound found in certain mushrooms, such as Pleurocybella porrigens (angel wing). This compound has been associated with mushroom poisoning in the past .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylaziridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a derivative of serine methyl ester.
Protection: The hydroxy and amino groups are protected using appropriate protecting groups.
Formation of Tertiary Alcohol: The methyl ester is reacted with methylmagnesium bromide to form a tertiary alcohol.
Deprotection: The acetonide is deprotected using pyridinium para-toluenesulfonate.
Oxidation: The hydroxyl group is oxidized to carboxylic acid using TEMPO, sodium chlorite, and diacetoxyiodobenzene in acetonitrile.
Formation of Methyl Ester: The carboxylic acid group is reacted with diazomethane to form the methyl ester.
Removal of Boc Group: The Boc group is removed by reaction with gaseous hydrogen chloride in methanol.
Protection of Amino Group: The amino group is protected with dinitrobenzenesulfonyl chloride using 2,6-lutidine as a base.
Formation of Aziridine: The aziridine is formed by reaction with diethyl azodicarboxylate or diisopropyl azodicarboxylate and triphenylphosphane (Mitsunobu reaction).
Final Deprotection: The protecting group is removed by reaction with propylamine in dichloromethane.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylaziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: TEMPO, sodium chlorite, and diacetoxyiodobenzene are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring-opening reactions typically yield alkylated derivatives .
Aplicaciones Científicas De Investigación
3,3-Dimethylaziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential as protein disulfide isomerase (PDI) inhibitors, which could have implications in cancer treatment.
Synthetic Chemistry: Due to its high reactivity, the compound is used as a synthetic substrate for creating various amino acids and heterocyclic compounds.
Biological Studies: The compound’s presence in mushrooms and its associated toxicity have made it a subject of interest in toxicology studies.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylaziridine-2-carboxylic acid involves its high strain energy, which promotes its reactivity towards nucleophiles. This reactivity is primarily due to the aziridine ring, which undergoes nucleophilic ring-opening reactions. The compound’s potential as a PDI inhibitor suggests that it may interact with thiol groups in proteins, leading to alkylation and inhibition of protein function .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid: This compound shares the aziridine ring structure and is also reactive towards nucleophiles.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have been studied for their potential anticancer properties.
Uniqueness: 3,3-Dimethylaziridine-2-carboxylic acid is unique due to its specific structure, which includes two methyl groups at the 3-position.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
3,3-dimethylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3(6-5)4(7)8/h3,6H,1-2H3,(H,7,8) |
Clave InChI |
LQNRQHXPYZSWHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



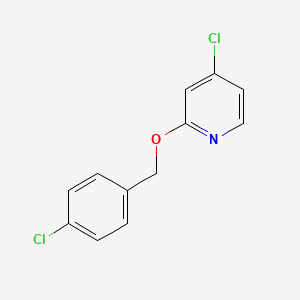

![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)

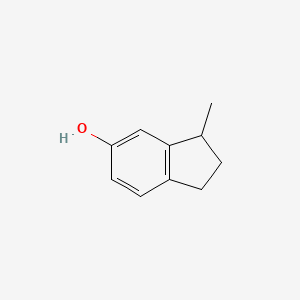
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)
